molecular formula C10H10BrN3O B15045797 N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide

Cat. No.: B15045797
M. Wt: 268.11 g/mol
InChI Key: OKKFBYQNWRPPOS-UHFFFAOYSA-N
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Description

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide is a high-purity chemical intermediate designed for medicinal chemistry and drug discovery research. This compound belongs to the imidazo[1,2-a]pyridine class of heterocycles, a scaffold recognized for its significant and broad biological activities . The structure features a bromo substituent at the 6-position and an ethyl group at the 2-position, which are favorable modifications for optimizing the pharmacokinetic and binding properties of lead compounds. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry and is found in several clinically used drugs and candidates . Derivatives of this scaffold are actively investigated as novel anti-tubercular agents, with some compounds in clinical trials . Furthermore, recent research highlights the strong potential of structurally similar bromo- and ethyl-substituted imidazopyridines in oncology research. For instance, close analogs have demonstrated promising in vitro cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29), by inducing cell cycle arrest and apoptosis . The bromine atom on the pyridine ring serves as a versatile handle for further functionalization via cross-coupling reactions, enabling rapid diversification and structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors . This product is provided for research purposes only and is a key building block for scientists developing new therapeutic agents for conditions such as cancer and infectious diseases. Researchers can leverage this compound to explore its mechanism of action, which may involve targeting key enzymes such as cyclin-dependent kinases . For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

N-(6-bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide

InChI

InChI=1S/C10H10BrN3O/c1-2-8-10(12-6-15)14-5-7(11)3-4-9(14)13-8/h3-6H,2H2,1H3,(H,12,15)

InChI Key

OKKFBYQNWRPPOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Br)NC=O

Origin of Product

United States

Preparation Methods

Cyclocondensation of 2-Amino-5-bromopyridine

The most prevalent method involves reacting 2-amino-5-bromopyridine with an α-halogenated carbonyl compound. Patent CN103788092A demonstrates this using 40% chloroacetaldehyde aqueous solution under basic conditions:

Reaction Conditions

  • Solvent: Ethanol, methanol, or water
  • Base: Sodium bicarbonate, sodium hydroxide, or triethylamine
  • Temperature: 25–50°C
  • Time: 2–24 hours

Mechanism:

  • Nucleophilic attack by the amine on the carbonyl carbon of chloroacetaldehyde.
  • Cyclization via elimination of HCl to form the imidazo ring.

Yield Optimization

Base Solvent Time (h) Yield (%)
Sodium bicarbonate Ethanol 5 72.0
Sodium carbonate Ethanol 10 67.8
Sodium hydroxide Methanol 12 35.2

Ethanol with sodium bicarbonate at 55°C for 5 hours provided the highest yield (72%).

Introducing the Ethyl Group at Position 2

To incorporate the ethyl substituent, ethyl chloroacetaldehyde replaces chloroacetaldehyde in the cyclocondensation step. This modification requires careful stoichiometric control to avoid side reactions:

Key Parameters

  • Molar ratio: 2-Amino-5-bromopyridine : Ethyl chloroacetaldehyde : Base = 1 : 1.2 : 1.2
  • Solvent: Ethanol or isopropanol (prevents premature hydrolysis of ethyl chloroacetaldehyde)

Challenges

  • Competing hydrolysis of ethyl chloroacetaldehyde in aqueous media.
  • Regioselective alkylation at position 2 versus position 3.

Formylation at Position 3

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the preferred method for introducing the formamide group. Using dimethylformamide (DMF) and phosphoryl chloride (POCl3), the protocol involves:

Procedure

  • Activate DMF with POCl3 at 0–5°C to form the Vilsmeier reagent.
  • Add 6-bromo-2-ethylimidazo[1,2-a]pyridine and stir at 80°C for 4 hours.
  • Quench with ice-water and neutralize with sodium bicarbonate.

Yield: 58–65%

Purification and Crystallization

Crude products are typically purified via:

  • Liquid-liquid extraction with ethyl acetate/water.
  • Recrystallization using ethyl acetate/n-hexane (1:1 v/v).

Impact of Solvent Polarity

Solvent System Purity (%) Crystal Color
Ethyl acetate/hexane 98.5 Off-white
Methanol/water 95.2 Light brown

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Reported Methods

Method Steps Total Yield (%) Purity (%) Key Advantage
Cyclocondensation + Vilsmeier 2 47.5 98.5 High regioselectivity
One-pot Leuckart 1 45.0 95.2 Simplified workflow
Ethyl acetaldehyde route 2 67.8 97.8 Integrated ethyl introduction

Chemical Reactions Analysis

Types of Reactions

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: The imidazo[1,2-a]pyridine core can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like TBHP or hydrogen peroxide are commonly employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Halogen substitutions at position 6 significantly influence electronic and steric properties. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide 6-Br, 2-Et, 3-formamide C₁₁H₁₂BrN₃O 282.14 Research use, solubility in DMSO
N-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)formamide 6-F, 3-formamide C₈H₆FN₃O 179.15 XlogP = 1.4, smaller size
6-Chloroimidazo[1,2-a]pyridin-2-amine 6-Cl, 2-NH₂ C₇H₆ClN₃ 175.60 Antimicrobial potential
  • Fluorine (F): Increases electronegativity and metabolic stability but reduces steric bulk .
  • Chlorine (Cl): Balances electronic effects and steric hindrance, often used in antimicrobial agents .

Functional Group Modifications

Variations in the formamide group and adjacent substituents alter hydrogen-bonding capacity and solubility:

Compound Name Key Structural Features Molecular Weight (g/mol) Impact on Properties Evidence ID
N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide 3-(N-methylformamide) 296.16 (estimated) Reduced hydrogen-bond donation vs. formamide
N-(6-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide 2-Trifluoroacetamide, 5-Me 330.09 Electron-withdrawing group enhances stability
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 3-Carboxylate ester 283.11 Increased lipophilicity vs. amide
  • Formamide vs. N-methylformamide: Methylation eliminates a hydrogen bond donor, likely reducing interactions with polar targets .
  • Trifluoroacetamide : Strong electron-withdrawing effects may enhance resistance to enzymatic degradation .
  • Carboxylate ester : Esters are more lipophilic than amides, affecting membrane permeability .

Physicochemical and Pharmacokinetic Properties

Key parameters derived from computational and experimental

Property This compound N-(6-Fluoro Analog Ethyl Carboxylate Analog
Molecular Weight (g/mol) 282.14 179.15 283.11
XlogP ~2.0 (estimated) 1.4 ~2.5
Hydrogen Bond Donors 1 1 0
Topological Polar Surface Area (Ų) ~46.4 46.4 ~63.7
  • Higher XlogP in brominated vs.
  • Polar Surface Area : Formamide derivatives retain moderate polarity, aiding solubility in DMSO .

Biological Activity

N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H10BrN3O
  • Molecular Weight : 268.11 g/mol
  • CAS Number : 1628263-74-0
  • MDL Number : MFCD31657925

Research indicates that this compound acts primarily as an inhibitor of autotaxin (ATX), which is linked to several pathological conditions including fibrotic and inflammatory diseases. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a lipid mediator involved in cell proliferation, survival, and migration. By inhibiting ATX, this compound may help in managing conditions like:

  • Fibrotic Diseases
  • Inflammatory Diseases
  • Autoimmune Disorders
  • Cancer

Case Studies and Experimental Data

  • Antiproliferative Activity : A study assessed the antiproliferative effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound demonstrated significant activity against several cancer cell lines, suggesting its potential as an anticancer agent .
  • Inhibition of Autotaxin : In vitro assays have shown that the compound effectively inhibits autotaxin activity. This inhibition correlates with reduced LPA levels in treated cells, which is associated with decreased cell migration and proliferation in models of fibrosis and cancer .
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in reduced inflammatory markers and improved clinical outcomes .

Data Table of Biological Activities

Biological ActivityObservationsReferences
AntiproliferativeSignificant inhibition of cancer cell growth
Autotaxin InhibitionReduced LPA production; decreased cell migration
Anti-inflammatoryLowered inflammatory markers in vivo

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)formamide, and how can reaction yields be optimized?

  • Methodology : Use a Vilsmeier-Haack formylation approach, where the imidazo[1,2-a]pyridine core is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled reflux (0–10°C initially, then 8 hours at elevated temperatures). Purification via column chromatography with chloroform/methanol gradients improves yield .
  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., POCl₃:DMF = 1:0.7) to minimize side products like over-halogenated derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Techniques :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine/imidazole protons) and formamide NH signals (δ ~10 ppm, broad singlet) .
  • IR Spectroscopy : Confirm formamide C=O stretch (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak [M+H]⁺ at m/z ~282.0 (calculated for C₁₀H₁₀BrN₃O) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different kinase inhibition assays?

  • Methodology :

  • Assay Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. radiometric kinase assays) to rule out interference from the compound’s autofluorescence or solvent effects .
  • Structural Analysis : Perform X-ray crystallography or molecular docking to assess binding mode variations (e.g., bromine’s steric effects vs. formamide’s hydrogen bonding) in different kinase active sites .
    • Case Study : In studies of similar imidazo[1,2-a]pyridine derivatives, discrepancies in IC₅₀ values for PI3Kα were resolved by adjusting ATP concentrations to physiological levels (1 mM vs. 10 μM in vitro) .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties and off-target interactions?

  • Approaches :

  • QSAR Modeling : Use descriptors like logP (calculated ~1.2) and polar surface area (~50 Ų) to predict blood-brain barrier permeability and solubility .
  • Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .
    • Validation : Cross-reference predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH cofactors) .

Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo studies?

  • Strategies :

  • Formulation : Use PEGylated liposomes or cyclodextrin complexes to enhance aqueous solubility and reduce hydrolysis of the formamide group .
  • pH Adjustment : Stabilize the compound in phosphate-buffered saline (pH 7.4) with 0.01% ascorbic acid to prevent oxidative degradation .

Methodological Considerations for Data Interpretation

Q. What experimental controls are essential when evaluating this compound’s cytotoxicity in cancer cell lines?

  • Controls :

  • Solvent Controls : DMSO concentrations ≤0.1% to avoid nonspecific cytotoxicity .
  • Positive Controls : Include staurosporine (apoptosis inducer) and imatinib (kinase inhibitor) to validate assay sensitivity .
    • Data Normalization : Express viability data as a percentage of untreated controls, with triplicate technical replicates to minimize plate-edge effects .

Q. How should researchers address conflicting solubility data reported for this compound in different solvent systems?

  • Resolution :

  • Solvent Screening : Test solubility in DMSO, ethanol, and aqueous buffers (e.g., PBS) using nephelometry or UV-Vis spectroscopy at λmax ~270 nm .
  • Co-solvency Approach : For in vitro assays, use 10% DMSO in PBS to achieve working concentrations ≤10 μM without precipitation .

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